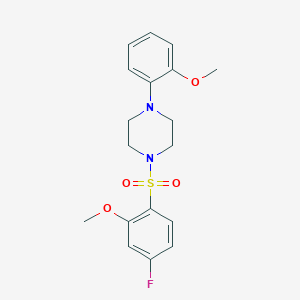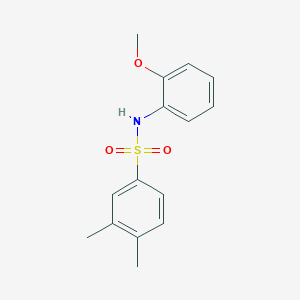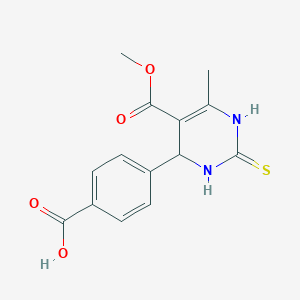
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a tetrahydropyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid typically involves multiple steps. One common method starts with the esterification of terephthalic acid with methanol, catalyzed by sulfuric acid . This is followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific conditions, such as temperature control and the use of catalysts, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using a practical process that involves the use of dimethyl terephthalate as the starting material . This process has been demonstrated to be scalable with a significant cost reduction, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid involves its interaction with specific molecular targets. For example, in the context of diabetes treatment, it acts as an inhibitor of sodium-glucose cotransporter-2 (SGLT2), which helps reduce blood glucose levels by preventing glucose reabsorption in the kidneys . This mechanism also contributes to weight loss and blood pressure reduction.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is a key intermediate in the synthesis of SGLT2 inhibitors.
4-(Methoxycarbonyl)benzoic acid: This compound is used in various chemical reactions and industrial applications.
Uniqueness
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic Acid is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34g/mol |
IUPAC Name |
4-(5-methoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-7-10(13(19)20-2)11(16-14(21)15-7)8-3-5-9(6-4-8)12(17)18/h3-6,11H,1-2H3,(H,17,18)(H2,15,16,21) |
InChI Key |
GZEBTMRPQDLJIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(=O)O)C(=O)OC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)
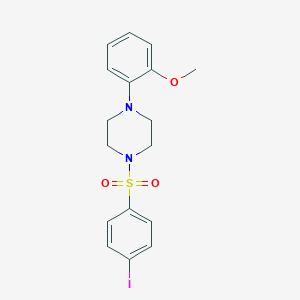
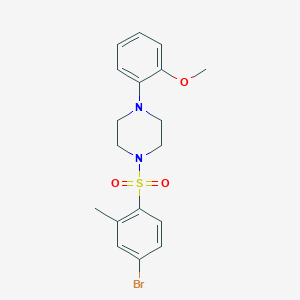
![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)
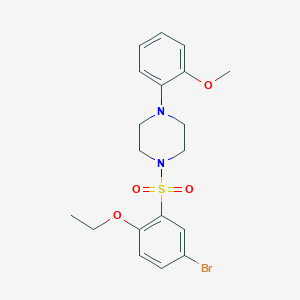
![1-(2-Fluorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B346604.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346605.png)


![1-(2-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B346610.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346611.png)
![2-{4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346613.png)
